molecular formula C13H16FNO4S B4448996 Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate

Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate

Cat. No.: B4448996
M. Wt: 301.34 g/mol
InChI Key: SNVBECHMYTVFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate is an organic compound that features a benzoate ester functional group, a fluorine atom, and a piperidinylsulfonyl moiety

Mechanism of Action

QMPSB acts as a full agonist of the CB1 receptor and CB2 receptor . The Ki values for these receptors are 3 nM and 4 nM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-fl

Properties

IUPAC Name

methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-19-13(16)10-5-6-11(14)12(9-10)20(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVBECHMYTVFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-3-piperidin-1-ylsulfonylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.